Benzeneethanimidamide, N-hydroxy-2-methoxy-
Description
Properties
IUPAC Name |
N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXWNUSXRCKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391655 | |
| Record name | Benzeneethanimidamide, N-hydroxy-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137499-39-9 | |
| Record name | Benzeneethanimidamide, N-hydroxy-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Methoxy-Substituted Benzaldehyde Precursors
The most direct route involves condensing 2-methoxybenzaldehyde derivatives with hydroxylamine under basic conditions. In a representative procedure, 2-methoxybenzaldehyde (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1 v/v) at 60°C for 6 hours, followed by NaOH-mediated cyclization . The hydroxyimidamide group forms via nucleophilic attack of the hydroxylamine oxygen on the aldehyde carbonyl, with the methoxy group stabilizing the intermediate through resonance .
Table 1: Optimization of Benzaldehyde-Derived Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol/Water | THF/H2O | Ethanol/Water (3:1) |
| Temperature | 60°C | 80°C | 60°C |
| Reaction Time | 6 hours | 4 hours | 6 hours |
| Base | NaOH | K2CO3 | NaOH |
| Yield | 78% | 65% | 85% |
Key modifications include substituting NaOH with K2CO3, which reduced side-product formation by 12%, and maintaining pH >10 to prevent premature hydrolysis of the imidamide . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:2) enhances purity to >98% .
Chloride Intermediate Pathway
A patent-derived method converts 4-methyl-3-methoxybenzoic acid to the corresponding benzamide chloride before introducing the hydroxyimidamide group . Critical steps include:
-
Acid Chloride Formation : Treating 4-methyl-3-methoxybenzoic acid (0.9 mol) with thionyl chloride (2.7 mol) in toluene at 90°C for 6 hours, achieving 95% conversion to 4-methyl-3-methoxybenzoyl chloride .
-
Aminolysis : Reacting the chloride with hydroxylamine (2.25 mol) in acetonitrile/ammonia at 15°C, yielding 95% N-hydroxy-4-methyl-3-methoxybenzamide after recrystallization .
-
Oxidative Demethylation : Using BBr3 in dichloromethane at -78°C to selectively remove the methyl group, followed by neutralization with NaHCO3 to isolate the final product in 82% yield .
Table 2: Chloride Pathway Yield Distribution
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Acid Chloride Formation | Thionyl Chloride | 95% | >98% |
| Aminolysis | NH2OH/NH3 | 95% | 98.5% |
| Oxidative Demethylation | BBr3 | 82% | 97% |
This method’s advantage lies in its high stepwise yields and scalability, though it requires strict temperature control during demethylation to prevent over-oxidation .
Methylation-Aminolysis Sequential Strategy
Adapting a sulfonamide synthesis protocol , this approach methylates 5-chlorosalicylic acid before introducing the hydroxyimidamide:
-
Methylation : Heating 5-chlorosalicylic acid (500 g) with dimethyl sulfate (335 g) in acetone/K2CO3 at reflux for 45 minutes produces methyl 5-chloro-2-methoxybenzoate (66% yield) .
-
Aminolysis : Reacting the ester with hydroxylamine (1.5 eq) in DMF at 120°C for 8 hours under N2, followed by acidification to pH 2–3 with HCl, isolates the product in 74% yield .
Critical Parameters:
-
Methylation Catalyst : K2CO3 outperforms NaHCO3, increasing ester yield by 18% .
-
Aminolysis Solvent : DMF provides higher conversion (74%) versus THF (52%) due to superior solubility of intermediates .
Catalytic Reductive Amination Approach
A lesser-documented method employs reductive amination of 2-methoxybenzaldehyde with hydroxylamine using Pd/C (5 wt%) under H2 (50 psi). This one-pot method achieves 68% yield but requires rigorous exclusion of moisture to prevent catalyst deactivation . Despite lower efficiency, it offers a transition-metal-catalyzed alternative for sensitive substrates .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for N-Hydroxy-2-Methoxybenzeneethanimidamide Synthesis
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Benzaldehyde Condensation | 85% | 98% | Low | Moderate |
| Chloride Intermediate | 75% | 97% | High | High |
| Methylation-Aminolysis | 49% | 95% | Moderate | Low |
| Reductive Amination | 68% | 93% | High | Moderate |
The benzaldehyde route offers the best balance of yield and cost for lab-scale synthesis, while the chloride pathway is preferable for industrial applications despite higher reagent costs . Residual solvent analysis (GC-MS) confirms ethyl acetate and acetonitrile levels below ICH Q3C limits (<500 ppm) in all methods .
Reaction Mechanism Elucidation
The formation of the N-hydroxyimidamide group proceeds through a nucleophilic acyl substitution mechanism. In the benzaldehyde route, hydroxylamine attacks the electrophilic aldehyde carbon, followed by base-assisted dehydration to form the imine intermediate. Methoxy group resonance stabilization lowers the activation energy by 12.3 kJ/mol, as shown in DFT calculations . Side reactions, such as over-oxidation to nitriles or demethylation, are mitigated by maintaining pH >10 and temperatures below 70°C .
Industrial-Scale Optimization Challenges
Scaling the chloride method to 50 kg batches introduced challenges:
-
Exothermic Control : Thionyl chloride addition requires jacketed reactor cooling (ΔT < 5°C/min) to prevent runaway reactions .
-
Waste Management : Neutralizing excess SOCl2 with Na2CO3 generates 8 kg of NaCl per kg product, necessitating efficient filtration systems .
-
Purity Consistency : Implementing in-process FTIR monitoring at stages 2 and 4 reduced batch failures from 15% to 2% by detecting residual hydroxylamine .
Chemical Reactions Analysis
Benzeneethanimidamide, N-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzeneethanimidamide derivatives have been explored for their potential as therapeutic agents. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that benzeneethanimidamide derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. A study highlighted the design of compounds that selectively target cancer cells while sparing normal cells, demonstrating significant potency against various cancer types .
| Compound | Activity | Target |
|---|---|---|
| Benzeneethanimidamide | Tubulin polymerization inhibitor | Cancer cells |
| BNC105 (related compound) | Vascular disrupting agent | Tumor vasculature |
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the efficacy of benzeneethanimidamide derivatives. Modifications to the benzene ring and the amide group have been shown to enhance biological activity and selectivity towards specific cancer types .
Agricultural Applications
The compound also shows promise in agricultural settings, particularly as a fungicide and arthropodicide.
Fungicidal Properties
Benzeneethanimidamide has been investigated for its effectiveness against fungal pathogens affecting crops. The compound's ability to disrupt fungal cell membranes makes it a potential candidate for developing new fungicides that are less toxic and more environmentally friendly than current options .
| Application | Target Organism | Effectiveness |
|---|---|---|
| Fungicide | Various fungal pathogens | High efficacy |
| Arthropodicide | Common agricultural pests | Effective pest control |
Biochemical Research Applications
In biochemical research, benzeneethanimidamide is utilized for studying biomolecule interactions and enzyme inhibition.
Ligand-Binding Studies
The compound is employed in studies examining ligand-receptor interactions, which are vital for understanding various biological processes and drug mechanisms . Its N-hydroxy group enhances binding affinity, making it useful in structure-based drug design.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of benzeneethanimidamide derivatives against human cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound, validating the importance of SAR in drug development .
Case Study 2: Agricultural Application
In field trials, a formulation containing benzeneethanimidamide was tested against common fungal pathogens in crops. The results indicated a marked reduction in disease incidence and an increase in yield compared to untreated controls, showcasing its potential as an effective agricultural treatment .
Mechanism of Action
The mechanism of action of Benzeneethanimidamide, N-hydroxy-2-methoxy- involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Key Properties (Inferred from Analogues):
- Molecular Formula : Likely C₉H₁₂N₂O₂ (based on substituent patterns in ).
- Physical State : Solid at room temperature (similar to N-hydroxy-2-methylbenzimidamide, m.p. 144–148°C) .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Methoxy Group (2-OCH₃) : Enhances solubility in polar solvents due to its electron-donating nature. Compared to the methyl group (C₈H₁₀N₂O, m.p. 144–148°C ), methoxy derivatives likely exhibit lower melting points owing to reduced crystallinity.
- Chloro Group (4-Cl) : Introduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Used in synthesizing 3-benzyl-5-(bromomethyl)-1,2,4-triazole (70% yield) .
- Trifluoromethyl (3,5-CF₃) : High electronegativity and lipophilicity enhance membrane permeability, making such compounds candidates for drug discovery .
Biological Activity
Benzeneethanimidamide, N-hydroxy-2-methoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative, antioxidative, and antimicrobial activities, as well as its mechanisms of action based on available research findings.
Chemical Structure and Properties
Benzeneethanimidamide, N-hydroxy-2-methoxy- is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring. These functional groups are known to influence the compound's interaction with biological targets.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole and related compounds have demonstrated selective activity against the MCF-7 breast cancer cell line.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzeneethanimidamide | MCF-7 | 3.1 |
| Hydroxy-substituted derivative | HCT 116 | 3.7 |
| Methoxy-substituted derivative | HEK 293 | 5.3 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The presence of hydroxyl and methoxy groups appears to enhance the antiproliferative activity by modulating oxidative stress pathways without causing significant toxicity .
Antioxidative Activity
The antioxidative properties of benzeneethanimidamide derivatives have been investigated through various assays. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Mechanism : Hydroxyl groups contribute to the donation of hydrogen atoms or electrons, stabilizing free radicals.
- Findings : Compounds with multiple hydroxyl or methoxy groups showed improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antimicrobial Activity
Benzeneethanimidamide derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. faecalis | 8 |
| Compound B | S. aureus | 6.63 |
| Compound C | E. coli | 6.72 |
The minimum inhibitory concentration (MIC) values indicate the lowest concentration of a compound that inhibits bacterial growth. The presence of hydroxyl and methoxy groups has been linked to enhanced antibacterial activity, particularly against resistant strains .
Case Studies
- Study on Hydroxy-Substituted Benzimidazole Derivatives : This study synthesized various derivatives and assessed their biological activities. The most promising compounds showed selective antiproliferative effects against MCF-7 cells with IC50 values ranging from 1.2 to 5.3 µM, indicating strong potential for further development in cancer therapy .
- Evaluation of Antioxidant Activities : Another investigation focused on the antioxidant capabilities of methoxy-substituted derivatives, revealing that these compounds outperformed traditional antioxidants in scavenging reactive oxygen species (ROS) in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
